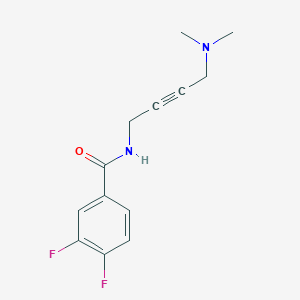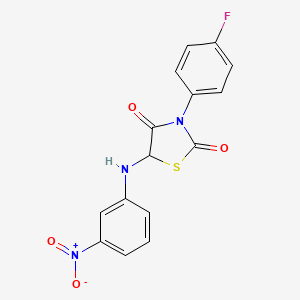
3-(4-Fluorophenyl)-5-((3-nitrophenyl)amino)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-5-((3-nitrophenyl)amino)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H10FN3O4S and its molecular weight is 347.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has shown that thiazolidine-2,4-dione derivatives exhibit promising anticancer activities. For instance, compounds synthesized with thiazolidine-2,4-dione structures have been screened for their anticancer activity against MCF-7 human breast cancer cell lines, with certain derivatives found to inhibit the topoisomerase-I enzyme effectively, highlighting the potential of these compounds in cancer treatment (Kumar & Sharma, 2022). Another study demonstrated the synthesis of thiazolidine-2,4-dione derivatives as dual inhibitors of the Raf/MEK/ERK and the PI3K/Akt signaling pathways, indicating their potential as novel anticancer agents (Li et al., 2010).
Antimicrobial Activity
Thiazolidine-2,4-dione derivatives also show significant antimicrobial properties. A synthesis study reported compounds prepared from 3′-flavone carboxaldehyde and 3-substituted phenacyl-2,4-thiazolidinediones displaying in-vitro antimicrobial activity against various Candida species, suggesting their potential as antimicrobial agents (Tunçbilek & Altanlar, 2006). Another study highlighted the synthesis and antimicrobial activity of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, showing good activity against gram-positive bacteria and excellent antifungal activity, reinforcing the antimicrobial potential of thiazolidine-2,4-dione derivatives (Prakash et al., 2011).
Aldose Reductase Inhibition and Antidiabetic Potential
Thiazolidine-2,4-dione derivatives have been studied for their potential as aldose reductase inhibitors, a key target in managing complications related to diabetes. A study found that certain 5-(3, 4-dialkoxyphenyl) thiazolidine-2, 4-diones exhibited pronounced activities in inhibiting aldose reductase, suggesting their utility in developing treatments for diabetic complications (Sohda et al., 1982).
Antitubercular Activity
Research into the antitubercular activity of thiazolidine-2,4-dione derivatives has identified compounds with significant inhibitory action against Mycobacterium tuberculosis. For example, a series of novel hybrid heterocycles comprising arylidene thiazolidine-2,4-dione and 1-cyclopropyl-2-(2-fluorophenyl)ethanone demonstrated moderate to good activity against M. tuberculosis, with some compounds being notably more active than standard drugs (Ponnuchamy et al., 2014).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-5-(3-nitroanilino)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O4S/c16-9-4-6-11(7-5-9)18-14(20)13(24-15(18)21)17-10-2-1-3-12(8-10)19(22)23/h1-8,13,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHALZLIVREVLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

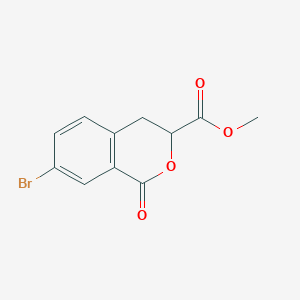
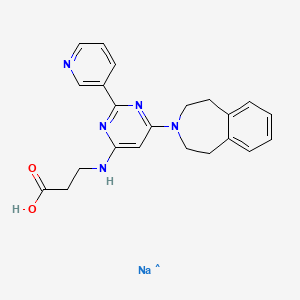

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2356875.png)
![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2356878.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2356879.png)
![2-((4-fluorophenyl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2356880.png)
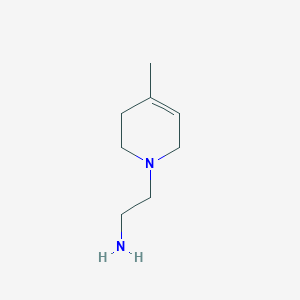
![6-(3-Methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2356886.png)
![3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-7-methoxy-2H-chromen-2-one](/img/structure/B2356887.png)

![3-(2-chlorophenyl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2356889.png)
